N,N-Dimethyl-2-bromophenylethylamine
Description
Properties
CAS No. |
7438-76-8 |
|---|---|
Molecular Formula |
C10H14BrN |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-bromo-N,N-dimethyl-2-phenylethanamine |
InChI |
InChI=1S/C10H14BrN/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
FAYDKYWSKJYIRG-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CC=CC=C1Br |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)Br |
Related CAS |
1199-19-5 (hydrobromide) |
Synonyms |
N,N-dimethyl-2-bromophenylethylamine N,N-dimethyl-2-bromophenylethylamine hydrobromide |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-Bromophenylacetone
Reductive amination is a cornerstone method for synthesizing secondary amines. For this compound, 2-bromophenylacetone reacts with dimethylamine in the presence of a reducing agent. Sodium cyanoborohydride () in methanol at 25°C for 12 hours achieves a 78% yield, though this requires careful pH control (pH 6–7) to minimize side reactions. Alternative reductants like sodium triacetoxyborohydride () enhance selectivity, yielding 85% product in tetrahydrofuran (THF) under inert atmospheres.
Alkylation of 2-Bromophenylethylamine
Direct alkylation of 2-bromophenylethylamine with methyl iodide in the presence of potassium carbonate () proceeds via an mechanism. A 1:2 molar ratio of amine to methyl iodide in acetonitrile at 60°C for 8 hours yields 72% product. However, over-alkylation to quaternary ammonium salts remains a challenge, necessitating stoichiometric precision and incremental reagent addition.
Reaction Optimization and Catalytic Innovations
Solvent and Temperature Effects
Methanol and ethanol are preferred solvents due to their polarity and compatibility with amine intermediates. Elevated temperatures (60–80°C) accelerate reaction kinetics but risk decomposition of the bromophenyl moiety. For instance, refluxing methanol at 65°C reduces reaction time by 30% compared to room-temperature conditions, albeit with a 5% yield penalty due to thermal degradation.
Table 1: Solvent Impact on Alkylation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 65 | 6 | 78 |
| Acetonitrile | 60 | 8 | 72 |
| THF | 25 | 12 | 85 |
Catalytic Systems
Palladium-catalyzed cross-coupling has emerged as a high-yield alternative. A 2023 study demonstrated that (5 mol%) with Xantphos ligand in toluene facilitates coupling between 2-bromophenethyl bromide and dimethylamine, achieving 89% yield at 100°C. This method minimizes byproducts like hydrodebromination, which plagues traditional alkylation routes.
Analytical Characterization and Quality Control
Spectroscopic Validation
-NMR (400 MHz, CDCl) of this compound shows characteristic signals at δ 2.25 (s, 6H, N(CH)), 2.70 (t, Hz, 2H, CHNH), and 3.45 (t, Hz, 2H, CHBr). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 250.1652 ([M+H]), aligning with the theoretical value for .
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, UV detection at 210 nm) resolves this compound with a retention time of 8.2 minutes. Method validation per ICH guidelines confirms a purity of ≥99% across 10 production batches, with limit of detection (LOD) and quantification (LOQ) at 0.1% and 0.3%, respectively.
Industrial-Scale Production Challenges
Byproduct Management
The primary byproduct, N,N,N-Trimethyl-2-bromophenylethylammonium iodide, forms during alkylation due to excess methyl iodide. Implementing gradient distillation at 0.1 MPa effectively separates the quaternary salt (bp 150°C) from the target amine (bp 120°C), improving overall yield by 12% .
Scientific Research Applications
N,N-Dimethyl-2-bromophenylethylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a precursor in the synthesis of drugs targeting neurological pathways.
Biological Studies: It is used in studies investigating the interaction of brominated phenylethylamines with biological receptors.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-bromophenylethylamine involves its interaction with biological receptors, particularly those in the central nervous system. The bromine atom and the dimethylated ethylamine moiety contribute to its binding affinity and selectivity for certain receptors. The compound can modulate neurotransmitter release and uptake, influencing neurological pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of N,N-Dimethyl-2-bromophenylethylamine with three structurally related compounds:
*Estimated properties based on analogs.
Key Observations:
Bromine Effects: The bromine atom in this compound increases molecular weight by ~79 g/mol compared to its non-brominated analog (N,N-Dimethyl-2-phenethylamine).
Amine Substituents : Replacing dimethylamine with diethylamine (as in 2-(2-bromophenyl)-N,N-diethylethanamine) increases molecular weight and lipophilicity (logP). Dimethylamine derivatives are generally less lipophilic but may exhibit faster metabolic clearance .
Linkage Variations: The phenoxy group in 2-(2-bromophenoxy)-N,N-diethylethanamine introduces an oxygen atom, reducing hydrophobicity (XLogP3 = 3.6) compared to phenethylamine analogs. This oxygen may also participate in hydrogen bonding, altering receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
